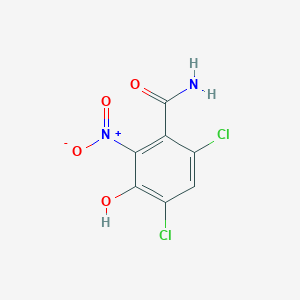

4,6-Dichloro-3-hydroxy-2-nitrobenzamide

説明

特性

分子式 |

C7H4Cl2N2O4 |

|---|---|

分子量 |

251.02 g/mol |

IUPAC名 |

4,6-dichloro-3-hydroxy-2-nitrobenzamide |

InChI |

InChI=1S/C7H4Cl2N2O4/c8-2-1-3(9)6(12)5(11(14)15)4(2)7(10)13/h1,12H,(H2,10,13) |

InChIキー |

DILHOSPTLUGOIM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)N)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Related Compounds

The following analysis compares 4,6-Dichloro-3-hydroxy-2-nitrobenzamide with two structurally similar benzamide derivatives (Table 1), emphasizing substituent effects on molecular properties.

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations

Molecular Mass and Complexity: The target compound has a simpler structure (single benzene ring) compared to the analogs, which feature dichlorophenyl or chloronitrophenyl substituents. This results in a lower theoretical molecular mass (279.03 vs. 327.12–345.57) .

Substituent Effects on Acidity and Solubility: The hydroxyl group in both the target compound and 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide contributes to acidity (pKa ~6–7), favoring ionization at physiological pH and improving aqueous solubility .

Spatial and Electronic Interactions :

- The positioning of chlorine substituents (e.g., 4,6-dichloro vs. 2,3-dichloro) alters steric hindrance and electronic distribution. For instance, para-substituted chlorines in the target compound may enable symmetrical charge delocalization, whereas ortho/meta substitution in analogs could lead to steric clashes .

Predicted Physicochemical Behavior :

- The density and boiling point of 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (1.615 g/cm³; 406.5°C) suggest high molecular packing efficiency and thermal stability, likely due to intermolecular hydrogen bonding from the hydroxyl group .

Research Implications and Limitations

- Synthetic Challenges : The target compound’s synthesis may face hurdles in regioselective chlorination and nitro-group placement, as seen in analogs requiring multi-step protection/deprotection strategies .

- Data Gaps : Experimental validation of the target compound’s properties (e.g., crystallinity via SHELX-based refinement ) is absent in the provided evidence, necessitating further study.

準備方法

Nitration of 3-Hydroxybenzoic Acid

The synthesis of 4,6-Dichloro-3-hydroxy-2-nitrobenzamide typically begins with the nitration of 3-hydroxybenzoic acid. Concentrated nitric acid or fuming nitric acid is employed under controlled temperatures (0–30°C) to introduce the nitro group at the ortho position relative to the hydroxyl group. Excess nitric acid (4.0–10.0 molar equivalents) ensures complete conversion, with toluene or ethyl acetate serving as solvents to stabilize reactive intermediates. The resultant 3-hydroxy-2-nitrobenzoic acid is isolated via aqueous workup and vacuum distillation, achieving yields of 70–85%.

Dichlorination of the Nitrated Intermediate

Subsequent chlorination introduces chlorine atoms at the 4 and 6 positions of the aromatic ring. Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent, acting both as a reagent and solvent under reflux conditions (100–110°C). Catalytic additives such as N,N-dimethylaniline (1–5 mol%) enhance reaction rates by stabilizing transition states during electrophilic aromatic substitution. The dichlorinated product, 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid, is precipitated by hydrolysis in ice-cwater and purified via recrystallization, yielding 65–78%.

Table 1: Chlorination Parameters and Outcomes

| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | N,N-dimethylaniline | 100–110 | 65–78 |

| Cl₂ (gas) | FeCl₃ | 20–80 | 55–70 |

Amidation of 4,6-Dichloro-3-hydroxy-2-nitrobenzoic Acid

Classical Amidation Techniques

The final step involves converting the carboxylic acid moiety to a benzamide group. Traditional methods utilize dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with dimethylformamide (DMF) as the solvent. Reaction conditions (25–40°C, 12–24 hours) favor the formation of the amide bond, though byproducts such as N-acylurea may necessitate chromatographic purification. Yields range from 60–75%, with purity highly dependent on stoichiometric ratios of the amine source.

Microwave-Assisted Amidation

Modern protocols leverage microwave irradiation to accelerate reaction kinetics. Exposing the acid-amine mixture to microwaves (100–150°C, 300 W) reduces reaction times to 10–30 minutes while improving yields to 80–90%. This method minimizes side reactions through uniform heating, making it preferable for large-scale synthesis.

Table 2: Amidation Method Comparison

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Classical (DCC) | DCC, DMF | 12–24 | 60–75 |

| Microwave-Assisted | EDC, Microwaves | 0.17–0.5 | 80–90 |

Alternative Pathways via Alkyl Nitrobenzene Intermediates

Chlorination of 1-Alkyl-4-nitrobenzenes

Patent literature describes an alternative route starting from 1-alkyl-4-nitrobenzenes , which undergo chlorination with gaseous chlorine in the presence of FeCl₃ or SbCl₃ catalysts. This method achieves trichlorination at the 1,3,4 positions, followed by alkaline hydrolysis to yield 2,4-dichloro-3-alkyl-6-nitrophenol precursors. While this pathway reduces the number of synthetic steps, the requirement for precision temperature control (0–150°C) and catalyst removal complicates scalability.

Hydrolysis and Acidification

The chlorinated intermediates are hydrolyzed in aqueous NaOH (20–40°C) and acidified with HCl or H₂SO₄ to precipitate the phenolic product. Subsequent amidation via the same coupling agents described in Section 2 yields the target compound, though overall yields remain lower (50–65%) compared to the benzoic acid route.

Solvent and Catalyst Optimization

Q & A

Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。